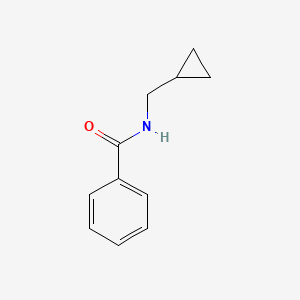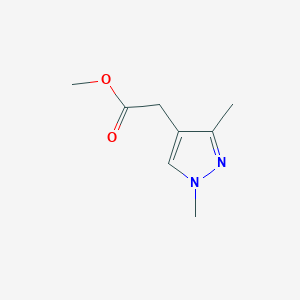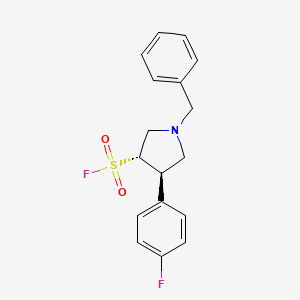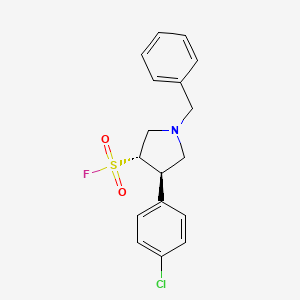
rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans (also known as rac-BPPSF) is a chiral sulfonamide compound that has been used in various scientific applications. It has been used in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemistry. Rac-BPPSF is a useful compound for researchers due to its high level of stereoselectivity, its ability to be used in a variety of reactions, and its low toxicity.
科学的研究の応用
Rac-BPPSF has been used in various scientific research applications. It has been used in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemistry. In asymmetric synthesis, rac-BPPSF is used to synthesize chiral compounds, which are compounds that have two mirror-image forms. Rac-BPPSF is also used as a catalyst in organic synthesis, where it is used to catalyze a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol condensations. In biochemistry, rac-BPPSF is used as a reagent to study enzyme-catalyzed reactions, such as the hydrolysis of peptide bonds.
作用機序
Rac-BPPSF is an effective catalyst in organic synthesis due to its ability to form a strong, reversible bond with the substrate. This bond allows for the transfer of electrons from the substrate to the catalyst, which in turn facilitates the reaction. In addition, rac-BPPSF is able to form a strong, reversible bond with the product, which allows for the transfer of electrons from the product to the catalyst. This facilitates the reverse reaction, which is necessary for the completion of the reaction.
Biochemical and Physiological Effects
Rac-BPPSF has been found to be relatively non-toxic to humans and animals. It has been used in laboratory experiments to study the effects of various compounds on enzymatic and biochemical processes. Rac-BPPSF has been found to be non-mutagenic and non-carcinogenic, and it has not been found to have any adverse effects on the environment.
実験室実験の利点と制限
Rac-BPPSF has several advantages for laboratory experiments. It is a relatively non-toxic compound, making it safe to use in experiments. It is also highly stereoselective, allowing for the synthesis of chiral compounds. Additionally, it is a relatively inexpensive compound, making it cost-effective for laboratory experiments.
However, rac-BPPSF is not without its limitations. It is not as effective as other catalysts in some reactions, and it can be difficult to remove from the reaction mixture. Additionally, it is not as effective at catalyzing some reactions as other catalysts, such as transition metal catalysts.
将来の方向性
Rac-BPPSF has many potential applications in the future. It could be used to synthesize a variety of chiral compounds, including pharmaceuticals and agrochemicals. It could also be used to study the effects of various compounds on biochemical and enzymatic processes. Additionally, it could be used to synthesize a variety of polymers and other materials. Finally, it could be used to develop new catalysts for organic synthesis.
合成法
Rac-BPPSF can be synthesized in a number of ways. It can be synthesized from 4-phenylpyrrolidine-3-sulfonyl chloride, which is reacted with benzylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces rac-BPPSF. Alternatively, rac-BPPSF can be synthesized from 4-phenylpyrrolidine-3-sulfonyl fluoride, which is reacted with benzylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction also produces rac-BPPSF.
特性
IUPAC Name |
(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUSRXSULLPRW-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)





![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)

